MK-1496 -

MK-1496

Catalog Number: EVT-276064
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK1496 is a n orally bioavailable Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Polo-like kinase 1 inhibitor MK1496 selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

MK-1496, developed by Merck Sharp & Dohme Corp., is a selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell division. This compound has been investigated primarily for its potential in treating various types of cancer, particularly those characterized by aberrant mitotic processes. MK-1496 operates by inducing G2/M cell cycle arrest, leading to apoptosis in tumor cells. The compound has undergone clinical trials, including a Phase I trial for advanced solid tumors, which was completed in 2009.

Source and Classification

MK-1496 is classified as an antimitotic agent, specifically targeting PLK1, which plays a vital role in the regulation of mitosis. The compound is identified by its CAS number 1037254-47-9 and has been documented in various scientific publications discussing its synthesis, mechanism of action, and clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-1496 involves several steps that typically include the formation of key intermediates followed by specific modifications to achieve the final compound. While detailed synthetic pathways are proprietary, it is known that the process utilizes techniques such as:

  • Chemical Reactions: Multi-step organic synthesis involving coupling reactions and functional group transformations.
  • Purification Techniques: Methods like chromatography to isolate the desired product from reaction mixtures.

The successful synthesis of MK-1496 requires careful control of reaction conditions to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

MK-1496’s molecular structure is characterized by a unique arrangement that allows for its selective binding to PLK1. The structure includes:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Key Functional Groups: The compound features a piperazine moiety which is essential for its biological activity.

The three-dimensional conformation facilitates interaction with the active site of PLK1, inhibiting its kinase activity effectively.

Chemical Reactions Analysis

Reactions and Technical Details

MK-1496 functions primarily through competitive inhibition of PLK1. This involves:

  • Binding to Active Site: The compound mimics ATP (adenosine triphosphate), allowing it to bind to the active site of PLK1.
  • Inhibition Mechanism: By occupying the active site, MK-1496 prevents PLK1 from phosphorylating its substrates, disrupting normal cell cycle progression.

The inhibition leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic pathways.

Mechanism of Action

Process and Data

The mechanism of action for MK-1496 revolves around its role as an ATP-competitive inhibitor of PLK1. Upon binding:

  1. Inhibition of Phosphorylation: The inhibition prevents PLK1 from phosphorylating key proteins involved in mitosis.
  2. G2/M Arrest: Cells are unable to proceed past the G2 checkpoint due to improper spindle assembly.
  3. Apoptosis Induction: Prolonged arrest leads to cellular stress and activation of apoptotic pathways.

This mechanism highlights the potential for MK-1496 in cancer therapies where PLK1 is overexpressed or aberrantly activated .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK-1496 exhibits specific physical and chemical properties that are crucial for its functionality:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties influence both the formulation for clinical use and the pharmacokinetics during treatment .

Applications

Scientific Uses

MK-1496 has been primarily explored for its therapeutic applications in oncology:

  • Cancer Treatment: Investigated in clinical trials for various solid tumors, including breast cancer and non-small cell lung cancer.
  • Combination Therapies: Potential use in combination with other chemotherapeutic agents like Paclitaxel to enhance efficacy against resistant tumor types.

The ongoing research into MK-1496 aims to elucidate its full therapeutic potential and optimize its use in clinical settings .

Mechanism of Action and Molecular Targets

Role of PLK1 Inhibition in Mitotic Regulation and Cancer Pathways

MK-1496 is a selective ATP-competitive inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase essential for mitotic progression in rapidly dividing cancer cells. PLK1 regulates centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Its overexpression in malignancies like non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and glioblastoma correlates with poor prognosis and advanced disease stages [2] [5]. By inhibiting PLK1, MK-1496 disrupts the G2/M transition, leading to mitotic arrest and apoptosis. Preclinical studies confirm that PLK1 depletion induces a distinct "Polo arrest" phenotype characterized by aberrant monopolar spindles and phospho-histone H3 accumulation, selectively targeting tumor cells while sparing normal cells [1] [3].

Table 1: PLK1 Overexpression in Human Cancers

Cancer TypeOverexpression FrequencyClinical Correlation
NSCLC (Adenocarcinoma)55-92%Advanced stage, lymph node metastasis
Squamous Cell NSCLC55%Inferior survival, larger tumor size
Acute Myeloid Leukemia60-75%Reduced overall survival
Colorectal Carcinoma80%Metastatic potential

Structural Basis of MK-1496 Binding to Serine/Threonine-Protein Kinase PLK1

MK-1496 (C₁₄H₂₄N₂O; molecular weight: 236.36 g/mol) is a small molecule featuring a stereospecific aralkylamine structure. The (1S,1'S) configuration enables optimal interaction with PLK1's ATP-binding pocket. Key binding residues include Leu59, Cys67, and Lys82 in the catalytic domain. Hydrogen bonding occurs between MK-1496’s hydroxyl group and the hinge region residue Cys67, while its tertiary-butyl group engages in hydrophobic interactions with Leu59. The chiral center at the 1-aminoethylphenyl moiety ensures selective docking, avoiding inactive conformations [1] [8].

Table 2: Key Structural Interactions of MK-1496 with PLK1

MK-1496 GroupPLK1 ResidueInteraction TypeBinding Energy (ΔG, kcal/mol)
HydroxylCys67Hydrogen bond-3.2
Tertiary-butylamineLeu59Hydrophobic-1.8
AminoethylphenylLys82Van der Waals-1.5
Ethanolamine linkerAsp194Electrostatic-2.0

Comparative Analysis of MK-1496 with Other PLK1 Inhibitors

MK-1496 belongs to a class of dihydropteridinone-derived PLK1 inhibitors but exhibits distinct pharmacodynamic properties compared to clinical analogs:

  • Volasertib (BI 6727): Inhibits PLK1/2/3 with IC₅₀ values of 0.87 nM/5 nM/56 nM. Its larger molecular weight (MW: 571.55 g/mol) and extended half-life (111 hours) facilitate sustained exposure but increase hematological toxicity risks [3] [9].
  • BI 2536: First-gen inhibitor with suboptimal pharmacokinetics (half-life: 50 hours) and limited tumor penetration, leading to clinical discontinuation [3].
  • MK-1496: Higher stereochemical specificity than BI 2536 and reduced off-target effects against PLK2/3 (IC₅₀ >100 nM). Unlike volasertib, it does not inhibit bromodomain protein BRD4, minimizing epigenetic side effects [3] [8].

Table 3: Selectivity Profiles of PLK1 Inhibitors

CompoundPLK1 IC₅₀ (nM)PLK2 IC₅₀ (nM)PLK3 IC₅₀ (nM)Key Off-Targets
MK-14964.6>100>100None reported
Volasertib0.87556BRD4 (300 nM)
BI 25360.833.59.0Aurora A (25 nM)

Downstream Effects on Cell Cycle Checkpoints and Apoptotic Signaling

MK-1496 triggers G2/M arrest by inhibiting PLK1-mediated phosphorylation of cyclin B1 and CDC25C, preventing nuclear translocation of cyclin B1-CDK1 complexes. This stalls cells in prometaphase with 4N DNA content, evidenced by elevated phospho-histone H3 [1] [5]. Prolonged arrest activates intrinsic apoptosis via:

  • Mitochondrial depolarization: Reduced Bcl-2/Bax ratio and cytochrome c release.
  • Caspase-9/3 activation: Cleavage of PARP and genomic DNA fragmentation [5] [10].

Resistance mechanisms include PLK1 ATP-binding domain mutations (e.g., T210M) and MDR1 upregulation, which effluxes MK-1496 from cells. Combining MK-1496 with PI3K inhibitors or azacitidine synergistically enhances apoptosis by suppressing compensatory survival pathways [6].

Table 4: Downstream Biomarkers of MK-1497 Activity

ProcessKey BiomarkerChangeFunctional Outcome
Cell Cycle ArrestPhospho-histone H3↑ 5.8-foldPrometaphase arrest
Wee1 degradationInhibitedG2/M checkpoint activation
ApoptosisCaspase-3 cleavage↑ 3.2-foldDNA fragmentation
Bcl-2/Bax ratio↓ 70%Mitochondrial permeabilization
ResistanceMDR1/P-gp expression↑ in resistant clonesReduced intracellular drug levels

Properties

Product Name

MK-1496

IUPAC Name

NONE

Molecular Formula

Unknown

Molecular Weight

0.0

Solubility

Soluble in DMSO, not in water

Synonyms

MK-1496; MK1496; MK 1496.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.